molecular formula C7H9Cl2NO3 B14125031 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid

2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid

Cat. No.: B14125031
M. Wt: 226.05 g/mol
InChI Key: AAFGEKYWPFFGQK-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H9Cl2NO3 It is a derivative of piperidine, a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid typically involves the chlorination of piperidine derivatives followed by oxidation and acylation reactions. One common method includes:

    Chlorination: Piperidine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.

    Oxidation: The chlorinated piperidine is then oxidized using oxidizing agents such as potassium permanganate or sodium dichromate to form the corresponding ketone.

    Acylation: The ketone is acylated with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium dichromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential effects on biological pathways and its ability to interact with specific enzymes.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-pyridone-N-acetic acid: Similar in structure but with a pyridone ring instead of a piperidine ring.

    3,5-Dichloro-4-oxopyridin-1-yl)acetic acid: Another related compound with a pyridine ring.

Uniqueness

2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9Cl2NO3

Molecular Weight

226.05 g/mol

IUPAC Name

2-(3,5-dichloro-4-oxopiperidin-1-yl)acetic acid

InChI

InChI=1S/C7H9Cl2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h4-5H,1-3H2,(H,11,12)

InChI Key

AAFGEKYWPFFGQK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CN1CC(=O)O)Cl)Cl

Origin of Product

United States

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